2-氯苯甲酰氰

描述

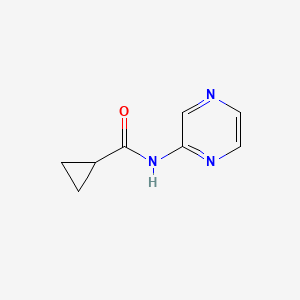

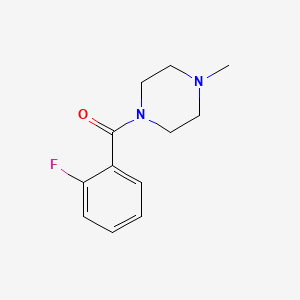

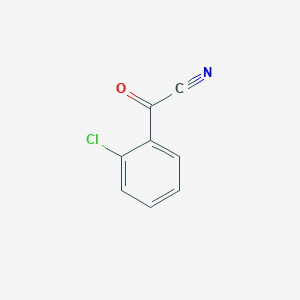

2-Chlorobenzoyl cyanide is a chemical compound used in the synthesis of clopidogrel, a platelet aggregation inhibitor .

Synthesis Analysis

The synthesis of 2-Chlorobenzoyl cyanide involves the use of 2-Chlorobenzoyl chloride . The reaction involves the use of aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas .Molecular Structure Analysis

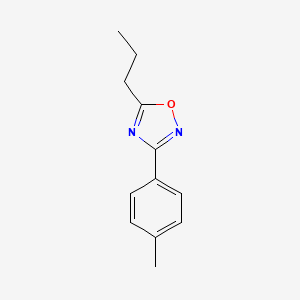

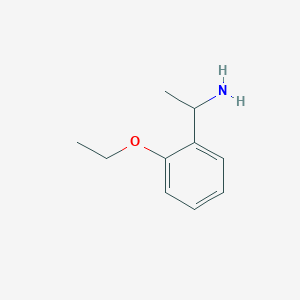

The molecular formula of 2-Chlorobenzoyl cyanide is C8H4ClNO . The average mass is 151.593 Da and the monoisotopic mass is 151.018875 Da .Chemical Reactions Analysis

Cyanide compounds are highly reactive and readily form metal-cyanide complexes and organic compounds . Cyanide refers to a monovalent anion consisting of carbon and nitrogen atoms with triple covalent bonds .Physical And Chemical Properties Analysis

The physical form of 2-Chlorobenzoyl cyanide is solid . It has a molecular weight of 165.58 . The storage temperature is room temperature when sealed in dry conditions .科学研究应用

制药合成

2-氯苯甲酰氰在制药化合物的合成中起着重要作用。例如,它是拉莫三嗪(Lamotrigine)的生产中的关键中间体,拉莫三嗪是用于治疗癫痫和躁郁症的药物。Leitch等人(2017年)进行的研究评估了用于2,3-二氯苯甲酰氯氰化的各种催化系统,这是合成拉莫三嗪的过程中至关重要的步骤。这项研究突显了在制药合成中寻找高效和清洁的化合物转化方法,如2-氯苯甲酰氰,的重要性(Leitch et al., 2017)。

环境监测和修复

2-氯苯甲酰氰与氰化物相关,氰化物在采矿和珠宝等行业广泛使用。Luque-Almagro等人(2016年)讨论了这些行业氰化废物的生物降解,突出了氰化物营养微生物利用氰化物作为氮源的潜力。这项研究对于开发用于处理含有氰化物及其衍生物的工业废物的生物技术应用至关重要(Luque-Almagro et al., 2016)。

检测和分析

在环境样品中检测与2-氯苯甲酰氰密切相关的氰离子对于监测污染和确保公共安全至关重要。Niu等人(2008年)开发了一种用于检测水环境中低浓度氰化物的比色传感器。这项研究提供了一种简便而灵敏的氰化物检测方法,这对于环境监测至关重要(Niu et al., 2008)。

作用机制

Target of Action

It’s known that benzylic halides, which are structurally similar to 2-chlorobenzoyl cyanide, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

Based on its structural similarity to benzylic halides, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks the electrophilic carbon in the benzylic position, leading to a substitution of the halide.

Biochemical Pathways

Cyanide compounds are known to inhibit cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia . More research is needed to determine the exact biochemical pathways affected by 2-Chlorobenzoyl cyanide.

Pharmacokinetics

Cyanide compounds, in general, are rapidly absorbed and distributed throughout the body, and their toxic effects are due to their rapid action .

Result of Action

Cyanide compounds are known to cause toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia .

安全和危害

未来方向

属性

IUPAC Name |

2-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCRNASRVPZKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393418 | |

| Record name | 2-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzoyl cyanide | |

CAS RN |

35022-42-5 | |

| Record name | 2-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)

![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)